Boc-L-Homoser-Obzl

説明

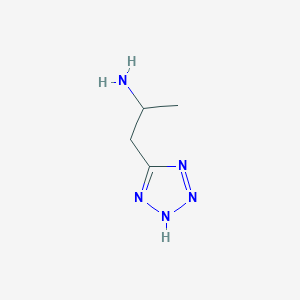

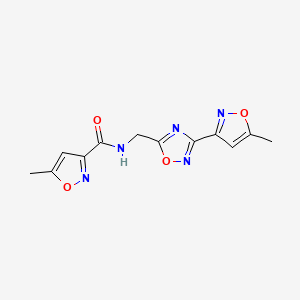

Boc-L-Homoser-Obzl is a chemical compound with the CAS Number: 105183-60-6 and Linear Formula: C16H23NO5 . It has a molecular weight of 309.36 . The IUPAC name for this compound is benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate .

Molecular Structure Analysis

The InChI code for Boc-L-Homoser-Obzl is 1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1 . The InChI key is YQTGYJUMDNISEP-ZDUSSCGKSA-N .科学的研究の応用

Orientation and Peptide Layering

Boc-L-Homoser-Obzl and its derivatives are used to study the orientation of helical peptides at interfaces. Research has shown that peptides like Boc-(L-Leu-Aib)n-OBzl, spread on a water or water-methanol mixture, take a vertical orientation at the liquid phase, which is crucial for creating peptide monolayers and multilayers on gold surfaces. This vertical orientation is essential for the development of biomaterials and nanotechnology applications (Kitagawa, Morita, Umemura, & Kimura, 2002).

Peptide Conformations and Solubility

The solubility and structural conformations of protected homooligopeptides of glycine and β-Alanine, including Boc-Glyn-OBzl and Boc-(β-Ala)n-OBzl, have been explored. Studies reveal that higher oligomers (n=5–8) exhibit the β-sheet structure, influencing their solubility in high-polar solvents. This research provides insights into peptide design for therapeutic and material science applications (Narita, Doi, Kudo, & Terauchi, 1986).

Helical Folding in Oligopeptides

The effect of α-Aminoisobutyric Acid (Aib) residue on promoting helical folding in oligopeptides has been investigated with compounds like Boc–Aib–Leun–OBzl. This study highlights the potential of specific residues to induce desired conformations in peptide chains, a fundamental aspect of developing peptide-based therapeutics and materials (Narita, Ishikawa, Sugasawa, & Doi, 1985).

Peptide Synthesis Techniques

Techniques for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis (SPPS) demonstrate the versatility of Boc/Bzl chemistry. This method is crucial for synthesizing long and complex polypeptides, with applications ranging from pharmaceuticals to basic research (Muttenthaler, Albericio, & Dawson, 2015).

Neoglycopeptide Synthesis

The synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine showcases the utility of Boc-protected amino acids in peptide synthesis. This method facilitates the chemoselective glycosylation of peptides, enabling the creation of neoglycopeptides for research in glycoscience and the development of glycoconjugate vaccines or therapeutics (Carrasco, Brown, Serafimova, & Silva, 2003).

作用機序

Target of Action

The primary targets of Boc-L-Homoser-Obzl are currently unknown. This compound is a derivative of homoserine, an amino acid involved in protein synthesis Therefore, it may interact with proteins or enzymes that recognize or process homoserine

Mode of Action

Given its structure, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions . The presence of the Boc (tert-butoxycarbonyl) group suggests that it may undergo reactions involving the removal of this protecting group .

Biochemical Pathways

As a derivative of homoserine, it may potentially influence pathways involving this amino acid, such as the methionine and threonine biosynthesis pathways

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transporters .

Result of Action

The molecular and cellular effects of Boc-L-Homoser-Obzl’s action are currently unknown. Given its structural similarity to homoserine, it may have effects on protein synthesis or other processes involving this amino acid .

Action Environment

The action, efficacy, and stability of Boc-L-Homoser-Obzl may be influenced by various environmental factors. For example, pH and temperature could affect its stability and interactions with targets . Additionally, the presence of other molecules could influence its absorption and distribution .

特性

IUPAC Name |

benzyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTGYJUMDNISEP-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-Homoser-Obzl | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2930870.png)

![1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B2930873.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2930875.png)

![1-(Azetidin-1-yl)-2-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2930877.png)

![1-[(4-benzamidophenyl)methyl]-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2930878.png)

![(3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2930883.png)

![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2930884.png)

![(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2930886.png)

![N-(4-methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2930888.png)